

A Comparative Guide to the X-ray Crystallography of Substituted Thiophene Carboxaldehydes

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Compound of Interest

Compound Name: 5-Phenylthiophene-2-carbaldehyde

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For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for predicting their biological activity and designing new therapeutic agents. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of substituted thiophene carboxaldehydes, a class of compounds with significant interest in medicinal chemistry.^{[1][2]}

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of chalcones derived from thiophene-3-carbaldehyde, illustrating the influence of different para-substituents on the phenyl ring.^{[3][4]} Such data is fundamental for understanding structure-activity relationships.

Parameter	3-(3-(4-hydroxyphenyl)prop-1-ene-3-one-1-yl)thiophene	3-(3-(4-methoxyphenyl)prop-1-ene-3-one-1-yl)thiophene	3-(3-(4-ethoxyphenyl)prop-1-ene-3-one-1-yl)thiophene	3-(3-(4-bromophenyl)prop-1-ene-3-one-1-yl)thiophene
Chemical Formula	C ₁₃ H ₁₀ O ₂ S	C ₁₄ H ₁₂ O ₂ S	C ₁₅ H ₁₄ O ₂ S	C ₁₃ H ₉ BrOS
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /n	P2 ₁ /c
Unit Cell Dimensions	a = 13.061(3) Å, b = 5.925(1) Å, c = 14.363(3) Å, β = 101.49(3)°	a = 15.659(2) Å, b = 3.974(1) Å, c = 20.256(3) Å, β = 109.81(1)°	a = 10.971(2) Å, b = 8.525(2) Å, c = 14.591(3) Å, β = 93.37(2)°	a = 12.001(2) Å, b = 3.965(1) Å, c = 25.811(5) Å, β = 95.11(2)°
Dihedral Angle (Thiophene-Phenyl)	4.73 (12)°	12.36 (11)°	17.44 (11)°	46.1 (6)° and 48.6 (6)°
C=C Bond Length	1.329 (3) Å	1.328 (3) Å	1.319 (3) Å	1.325 (5) Å

Data extracted from Vu Quoc et al., 2018.[3][4]

A notable trend is the deviation from planarity between the thiophene and phenyl rings as the substituent changes. The hydroxyl derivative is nearly planar, while the bromo derivative shows a significant twist.[4] Interestingly, the substituent appears to have minimal influence on the bond distances within the α,β-unsaturated carbonyl moiety.[4]

Experimental Protocols

The determination of a crystal structure via X-ray diffraction is a multi-step process that requires precision and careful execution.[5]

Synthesis and Crystallization

The synthesis of the compared chalcones was achieved by reacting thiophene-3-carbaldehyde with the appropriately substituted acetophenone in ethanol with a potassium hydroxide solution.[3] The resulting solid products were then recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[3]

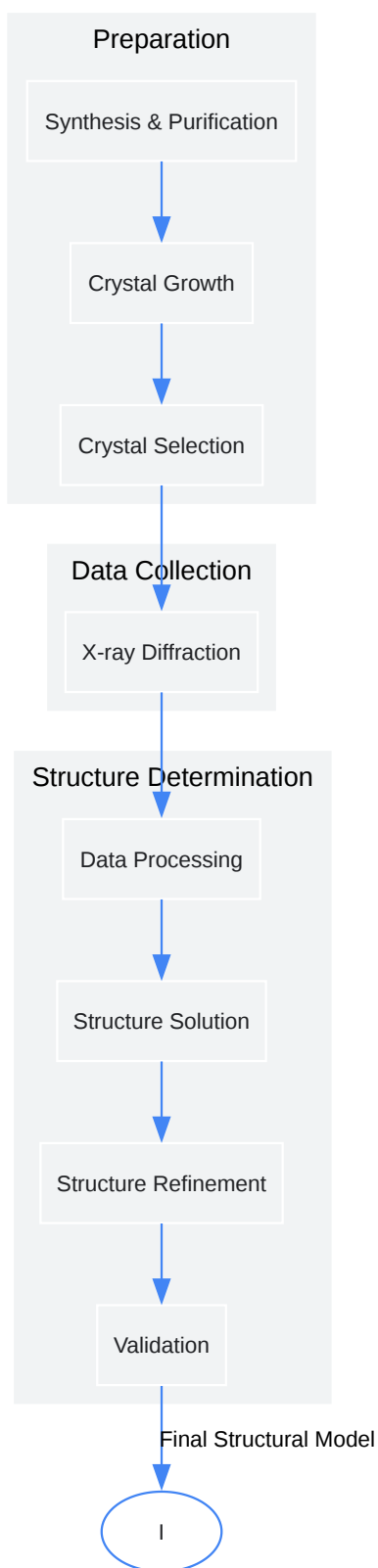
X-ray Data Collection and Structure Refinement

- **Crystal Mounting and Data Collection:** A suitable single crystal is mounted on a diffractometer. To minimize thermal vibrations, the crystal is typically cooled to a low temperature (e.g., 100-120 K).[5] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.[5]
- **Data Reduction:** The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to yield a set of structure factors.[5]
- **Structure Solution and Refinement:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial molecular model. The model is refined iteratively by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.[5]
- **Validation:** The final refined structure is validated to ensure its chemical and crystallographic soundness.[5] The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[5]

Visualizations

General Workflow of X-ray Crystallography

The following diagram outlines the typical workflow for determining the crystal structure of a small molecule.

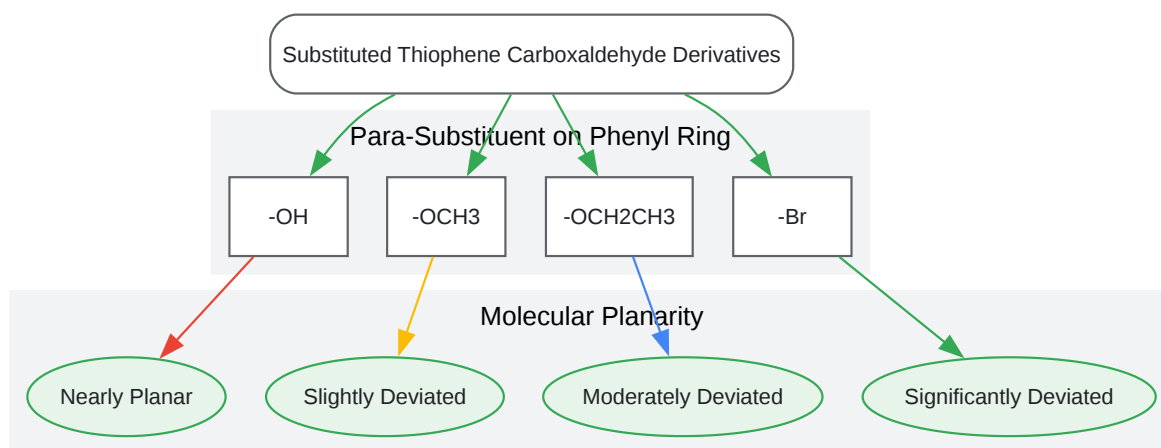


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Caption: Workflow of Small Molecule X-ray Crystallography.

Structural Comparison of Substituted Thiophene Carboxaldehyde Derivatives

This diagram illustrates the logical relationship between the substituent on the phenyl ring and the resulting molecular planarity of the thiophene-based chalcones.



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Caption: Substituent Effect on Molecular Planarity.

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